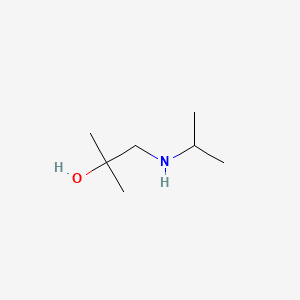

2-Methyl-1-(propan-2-ylamino)propan-2-ol

Description

Contextualization within the Broader Class of Amino Alcohols and Propanolamines

2-Methyl-1-(propan-2-ylamino)propan-2-ol is structurally classified as both an amino alcohol and, more specifically, a propanolamine. wikipedia.org Amino alcohols are organic compounds characterized by the presence of both an amino group (-NHR) and a hydroxyl group (-OH) attached to an alkane backbone. wikipedia.org This dual functionality makes them versatile building blocks in organic synthesis. wikipedia.orgresearchgate.net

The position of the amino and hydroxyl groups relative to each other is a key structural determinant. This compound is a β-amino alcohol (or 1,2-amino alcohol), meaning the amino and hydroxyl groups are attached to adjacent carbon atoms. wikipedia.orgresearchgate.net This specific arrangement is a common motif in numerous biologically active molecules and is crucial for their chemical reactivity and utility in synthesis. researchgate.netrroij.com

Propanolamines are a subclass of amino alcohols that are derivatives of 1-amino-2-propanol or 2-amino-1-propanol. wikipedia.org They are recognized for their widespread use as intermediates and in the formulation of many pharmaceutical drugs, particularly as β-blockers. wikipedia.orgrroij.com The bifunctionality of these compounds allows them to serve various roles, from synthetic intermediates to high-boiling bases. wikipedia.org

Table 1: General Properties of Propanolamines

| Property | Description |

|---|---|

| Functional Groups | Contain both hydroxyl (-OH) and amino (-NH₂, -NHR, -NR₂) groups. wikipedia.org |

| Classification | A subclass of amino alcohols. wikipedia.org |

| Key Structural Motif | Often β-amino alcohols (1,2-amino alcohols). researchgate.net |

| Physical State | Typically clear, colorless liquids or solids. |

| Solubility | Generally soluble in water and most organic solvents. chemicalland21.com |

| Reactivity | Exhibit chemical characteristics of both alcohols and amines. chemicalland21.com |

Overview of Key Research Areas and Historical Context for Related Structural Motifs

The industrial production of amino alcohols on a large scale began after 1945, driven by advancements in alkoxylation processes which replaced older, less efficient methods. ugr.es Since then, their importance has grown steadily, particularly as intermediates for emulsifiers, detergents, and agrochemicals. ugr.es

The β-amino alcohol motif, central to the structure of this compound, is a cornerstone in medicinal chemistry and asymmetric synthesis. researchgate.netmdpi.com These structures are integral to a wide range of biologically active compounds, including natural products, chiral auxiliaries, and pharmaceuticals like HIV-1 protease inhibitors. researchgate.netrroij.com

Research into the synthesis of β-amino alcohols is extensive. A common and efficient method involves the nucleophilic ring-opening of epoxides with amines. researchgate.netresearchgate.net This reaction is a reliable way to generate the 1,2-amino alcohol framework. Other synthetic routes include the reduction of amino acids or the use of asymmetric methods like the Sharpless asymmetric aminohydroxylation to achieve specific stereochemistry. wikipedia.org

Structurally related compounds, such as 2-Amino-2-methyl-1-propanol (B13486) (AMP), have been investigated for various applications. AMP is recognized for its utility as a pH buffering agent, an emulsifier in cosmetics, and as a promising absorbent for CO₂ capture due to its high absorption capacity and resistance to degradation. chemicalbook.comresearchgate.net These applications highlight the research potential for sterically hindered amino alcohols, a category that includes this compound. The steric hindrance provided by the methyl groups on the carbon atom bearing the hydroxyl group can influence the compound's reactivity and physical properties, a feature often exploited in specialized chemical applications. chemicalbook.com

Table 2: Physicochemical Data for this compound

| Identifier | Value |

|---|---|

| CAS Number | 85771-09-1 |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol |

| Structure | A propanol (B110389) backbone with a methyl and a hydroxyl group on carbon 2, and an isopropylamino group attached to carbon 1. |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)8-5-7(3,4)9/h6,8-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZDMLOUOSPLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235075 | |

| Record name | NSC 128243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85771-09-1 | |

| Record name | 1-Isopropylamino-2-methyl-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085771091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 85771-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 128243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isopropylamino-2-methyl-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ISOPROPYLAMINO-2-METHYL-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1JKGKA063 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Principles

Contemporary Approaches in the Synthesis of 2-Methyl-1-(propan-2-ylamino)propan-2-ol

Nucleophilic substitution is a foundational strategy for forming the key C-N bond in the target molecule. This approach typically involves the reaction of an amine nucleophile with an alkyl electrophile bearing a suitable leaving group. Two principal pathways can be envisioned for the synthesis of this compound.

One common method is the N-alkylation of a precursor amino alcohol . In this route, 2-amino-2-methyl-1-propanol (B13486) serves as the nitrogen nucleophile, which is reacted with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the primary amine attacks the electrophilic carbon of the isopropyl group, displacing the leaving group in a single, concerted step.

A second approach involves reacting isopropylamine (B41738) as the nucleophile with a propanol (B110389) derivative containing a leaving group at the C1 position, such as 1-chloro-2-methylpropan-2-ol. Similar to the first method, this reaction follows an SN2 pathway. The choice between these routes often depends on the commercial availability and cost of the starting materials. For both pathways, a non-nucleophilic base is typically added to neutralize the acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Interactive Data Table: Nucleophilic Substitution Strategies

| Strategy | Nucleophile | Electrophile | Typical Leaving Group (X) | Key Reaction Type |

|---|---|---|---|---|

| N-Alkylation of Precursor | 2-Amino-2-methyl-1-propanol | Isopropyl-X | -Br, -I, -OTs (tosylate) | SN2 |

| Amination of Propanol Derivative | Isopropylamine | 1-X-2-methylpropan-2-ol | -Cl, -Br, -OMs (mesylate) | SN2 |

Reductive amination represents a highly efficient and widely used method for synthesizing amines. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. fkit.hr

For the synthesis of this compound, the logical precursors for a reductive amination pathway are 1-hydroxy-2-methylpropan-2-one (a hydroxy ketone, also known as acetol) and isopropylamine . fkit.hr The reaction is typically performed as a one-pot synthesis. First, the nucleophilic isopropylamine attacks the carbonyl carbon of the hydroxy ketone. This is followed by the elimination of a water molecule to form a transient imine intermediate. A reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine to the C-N single bond of the final secondary amine product.

A variety of reducing agents can be employed, with the choice depending on the specific reaction conditions and the sensitivity of other functional groups in the molecule. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pd, or Pt). researchgate.net Nickel-based catalysts, in particular, have shown high stability and activity in similar reductive amination processes. researchgate.net

Interactive Data Table: Reductive Amination Pathway

| Carbonyl Precursor | Amine Precursor | Intermediate | Common Reducing Agents | Catalysts (for Hydrogenation) |

|---|---|---|---|---|

| 1-hydroxy-2-methylpropan-2-one | Isopropylamine | N-(1-hydroxy-2-methylpropan-2-ylidene)propan-2-amine (Imine) | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Raney Ni, Pd/C, PtO₂ |

The target molecule, this compound, possesses a chiral center at the C2 carbon atom. Consequently, the development of stereoselective synthetic methods to produce specific enantiomers is of significant interest.

Asymmetric synthesis can be approached through several strategies. One method involves the use of a chiral auxiliary . For instance, a chiral N-tert-butanesulfinyl group can be attached to the amine, which directs the subsequent reaction stereoselectively. The reaction of a ketone with a chiral N-tert-butanesulfinyl imine can proceed with high diastereoselectivity, and the auxiliary can be removed afterward to yield the enantiomerically enriched amino alcohol. nih.gov

Another powerful approach is asymmetric reductive amination . This can be achieved by using a chiral reducing agent or, more commonly, a chiral catalyst in a hydrogenation reaction. Diastereoselective reductive amination has been successfully applied to the synthesis of related amino diol structures, demonstrating the feasibility of controlling the stereochemical outcome during the imine reduction step. scielo.br This method allows for the direct formation of a specific enantiomer from achiral starting materials.

Elucidation of Reaction Mechanisms in Synthetic Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes, predicting outcomes, and minimizing side reactions. The synthesis of this compound is primarily governed by the principles of nucleophilic substitution and potential intramolecular reactions.

When synthesis proceeds via nucleophilic substitution, the reaction can follow either a unimolecular (SN1) or bimolecular (SN2) pathway. The operative mechanism is determined by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. vedantu.com

In the context of synthesizing this compound, the likely electrophilic substrates (e.g., 1-chloro-2-methylpropan-2-ol) are primary alkyl halides. Primary substrates strongly disfavor the SN1 mechanism because it would require the formation of a highly unstable primary carbocation. masterorganicchemistry.comsavemyexams.com Therefore, the reaction proceeds exclusively through an SN2 mechanism . vedantu.com

The SN2 reaction is a single-step process where the nucleophile (isopropylamine or 2-amino-2-methyl-1-propanol) attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. youtube.com The rate of this reaction is dependent on the concentration of both the nucleophile and the substrate. vedantu.com Steric hindrance is a critical factor; the relatively unhindered nature of the primary carbon at the C1 position facilitates the backside attack by the amine nucleophile.

Interactive Data Table: SN1 vs. SN2 Factors for Synthesis

| Factor | Favors SN1 | Favors SN2 | Relevance to this Synthesis |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | Primary substrate strongly favors SN2 . savemyexams.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RNH₂, RS⁻) | Amine nucleophiles are sufficiently strong, favoring SN2 . |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar aprotic solvents are ideal for SN2 to enhance nucleophilicity. vedantu.com |

| Leaving Group | Good (-OTs, -I, -Br) | Good (-OTs, -I, -Br) | A good leaving group is essential for both, enabling the SN2 reaction. |

Amino alcohols like this compound contain two reactive functional groups—an amine and a hydroxyl group—which can participate in intramolecular reactions under certain conditions.

One potential side reaction is intramolecular cyclization to form a substituted oxazolidine (B1195125) ring. This can occur if the amino alcohol is exposed to an aldehyde or ketone (e.g., acetone), often under acidic or basic catalysis. The nitrogen atom acts as a nucleophile, attacking the carbonyl carbon, and the hydroxyl group is subsequently involved in ring closure, leading to the formation of a five-membered heterocyclic ring. chemicalbook.com Careful control of reagents and reaction conditions is necessary to prevent this undesired pathway.

Furthermore, rearrangements are a known possibility for β-amino alcohols, particularly when the hydroxyl group is converted into a good leaving group (e.g., by protonation in strong acid or conversion to a tosylate). nih.govresearchgate.net This can lead to the formation of a transient aziridinium (B1262131) ion intermediate through an anchimerically assisted (neighboring group participation) displacement of the leaving group. The subsequent opening of this strained three-membered ring by a nucleophile can result in a rearranged product. researchgate.net While not a primary synthetic route for this specific target, understanding this potential rearrangement is crucial for interpreting unexpected byproducts and for designing reaction conditions that ensure the integrity of the desired molecular skeleton. nih.gov

Development and Analysis of Kinetic Reaction Networks for Complex Systems

The synthesis of structurally complex molecules such as this compound often involves multiple reaction steps and the potential for competing side reactions. Understanding the intricate interplay of these reactions is paramount for process optimization and control. The development and analysis of kinetic reaction networks provide a powerful framework for elucidating reaction mechanisms, identifying rate-limiting steps, and predicting the influence of various parameters on product distribution and yield.

While specific kinetic reaction networks for the synthesis of this compound are not extensively detailed in publicly available literature, the principles can be inferred from studies on analogous systems, such as the synthesis of other alcohols. For instance, in the synthesis of oxygenates from synthesis gas, a five-parameter kinetic reaction network has been successfully developed. osti.gov This model was capable of describing a product distribution of sixteen different alcohol and ester compounds over a range of operating conditions. osti.gov The key reactions in this network included insertion, leading to linear alcohols, and β-addition, resulting in 2-methyl branched primary alcohols. osti.gov By determining the temperature dependence and apparent activation energy for each parameter in the model, it was possible to predict the product composition under various process conditions. osti.gov

A similar approach could be applied to the synthesis of this compound. A hypothetical reaction network would need to consider the primary reaction pathway, likely the nucleophilic addition of isopropylamine to 2-methyl-1,2-epoxypropane, as well as potential side reactions. These could include the formation of isomeric products, dimerization or polymerization of the epoxide, and reactions involving the solvent.

The development of such a network would involve:

Postulation of a Reaction Mechanism: Identifying all plausible elementary reaction steps, including initiation, propagation, and termination steps, as well as the formation of any intermediates and byproducts.

Kinetic Data Acquisition: Conducting a series of experiments under varying conditions of temperature, pressure, reactant concentrations, and catalyst loading to measure the rate of formation of products and disappearance of reactants over time.

Parameter Estimation: Utilizing the experimental data to estimate the rate constants for each elementary step in the proposed network. This often involves sophisticated numerical methods and regression analysis.

Model Validation: Comparing the predictions of the kinetic model with experimental results that were not used in the parameter estimation step to ensure the model's predictive accuracy.

By analyzing the resulting kinetic model, researchers can gain deep insights into the factors that control the selectivity towards this compound and devise strategies to maximize its formation while minimizing the generation of undesirable byproducts.

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. The choice of solvent, the use of catalysts, and the implementation of advanced reactor technologies can have a profound impact on reaction rate, yield, and selectivity.

The solvent plays a crucial role in the synthesis of amino alcohols, influencing reactant solubility, stabilizing transition states, and potentially participating in the reaction mechanism. The reaction between an amine and an epoxide, a common route to β-amino alcohols, is particularly sensitive to the solvent environment.

Polar protic solvents, such as water and alcohols, are often employed in the aminolysis of epoxides. um.edu.my These solvents can facilitate the reaction by solvating the ionic intermediates and promoting proton transfer steps. um.edu.my In some cases, the aminolysis of epoxides can be conducted in water without the need for a catalyst, offering an environmentally benign approach. organic-chemistry.org The use of a variety of polar mixed solvent systems has also been shown to enable the efficient and regioselective synthesis of β-amino alcohols from epoxides and primary amines in high yields. organic-chemistry.org

The selection of a suitable solvent is a balance of several factors:

| Factor | Influence on Reaction |

| Polarity | Affects the solubility of reactants and can influence the rate of polar reactions. |

| Protic/Aprotic Nature | Protic solvents can act as proton donors, potentially activating the epoxide ring and stabilizing the resulting alkoxide intermediate. Aprotic solvents may favor different reaction pathways. |

| Boiling Point | Determines the accessible temperature range for the reaction, which in turn affects the reaction rate. |

| Viscosity | Can impact mass transfer and mixing efficiency. |

Systematic studies involving the screening of a range of solvents with varying properties would be necessary to identify the optimal medium for the synthesis of this compound. Such studies would aim to maximize the yield and regioselectivity of the desired product while minimizing side reactions.

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, milder reaction conditions, and enhanced selectivity. The synthesis of amino alcohols can benefit significantly from the application of various catalytic systems.

Lewis Acid Catalysis: Lewis acids can activate the epoxide ring towards nucleophilic attack by the amine. Zinc(II) perchlorate (B79767) hexahydrate has been demonstrated as a highly efficient catalyst for the opening of epoxides by amines, affording 2-amino alcohols in high yields with excellent chemo-, regio-, and stereoselectivities under solvent-free conditions. organic-chemistry.org Similarly, calcium trifluoromethanesulfonate (B1224126) has been shown to be a very efficient catalyst for the aminolysis of epoxides, leading to high regio- and stereoselectivity. organic-chemistry.org

Solid Acid Catalysis: Heterogeneous catalysts, such as zeolites, offer advantages in terms of ease of separation and reusability. Large-pore zeolites have been successfully employed in the synthesis of β-amino alcohols. scirp.org For example, the reaction of aniline (B41778) with propylene (B89431) carbonate over a large pore zeolite catalyst yields the corresponding amino alcohol with high regioselectivity. scirp.org The mechanism is proposed to involve the nucleophilic attack of the amine on the sterically less hindered carbon of the carbonate, facilitated by the zeolite framework. scirp.org

Asymmetric Catalysis: For the synthesis of chiral amino alcohols, enantioselective catalysis is indispensable. Chiral catalysts, often based on transition metals complexed with chiral ligands, can direct the reaction to favor the formation of one enantiomer over the other. nih.govdiva-portal.org For instance, scandium triflate in the presence of a chiral bipyridine ligand has been used to catalyze the asymmetric ring opening of meso-epoxides with aromatic amines, yielding β-amino alcohols with excellent enantioselectivities. organic-chemistry.org

The following table summarizes some catalytic approaches applicable to amino alcohol synthesis:

| Catalyst Type | Example(s) | Key Advantages |

| Lewis Acids | Zinc(II) perchlorate, Calcium trifluoromethanesulfonate | High efficiency, excellent selectivity, mild conditions |

| Solid Acids | Zeolites | Reusability, ease of separation |

| Chiral Catalysts | Sc(OTf)₃ with chiral bipyridine, Chiral Rh(II) carboxylates | Enantioselectivity for chiral products |

The selection of an appropriate catalyst for the synthesis of this compound would depend on the desired outcome, such as high yield, specific regioselectivity, or enantiomeric purity.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering numerous advantages over traditional batch processing. mdpi.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and seamless integration of multiple reaction steps. mdpi.com

The synthesis of amino alcohols is amenable to continuous flow processes. A Chinese patent describes a preparation method for 2-amino-2-methyl-1-propanol that can be operated in a continuous fashion, particularly highlighting the reaction step which can be carried out using a "serialization flow process." google.com This approach is noted to allow for the continuous reclamation and use of the solvent, reduce the required volume of the reaction device, and lead to more economical investment costs. google.com

A continuous flow setup for the synthesis of this compound would typically involve pumping the reactant streams (e.g., 2-methyl-1,2-epoxypropane and isopropylamine, potentially with a catalyst and solvent) through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream would then exit the reactor continuously and could be directed to an in-line purification unit.

The key parameters to be optimized in a continuous flow synthesis include:

| Parameter | Description |

| Flow Rate | Determines the residence time of the reactants in the reactor. |

| Temperature | Can be precisely controlled to optimize reaction rate and selectivity. |

| Pressure | Can be used to run reactions above the boiling point of the solvent, accelerating reaction rates. |

| Stoichiometry | The ratio of reactants can be accurately controlled by adjusting the flow rates of the individual streams. |

The adoption of continuous flow methodologies for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.

Comprehensive Spectroscopic and Crystallographic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra confirm the fundamental structure of 2-Methyl-1-(propan-2-ylamino)propan-2-ol by identifying the distinct chemical environments of its hydrogen and carbon atoms.

The ¹H NMR spectrum exhibits signals corresponding to each unique proton group. The isopropyl moiety displays a characteristic doublet for its six equivalent methyl protons and a multiplet for the single methine proton. The gem-dimethyl groups on the propanol (B110389) backbone appear as a sharp singlet, while the methylene (B1212753) protons adjacent to the nitrogen are diastereotopic and thus present as distinct signals, often as a pair of doublets.

The ¹³C NMR spectrum reveals five distinct signals, corresponding to the five unique carbon environments in the molecule: the two carbons of the isopropyl group, the methylene carbon, the quaternary carbon bearing the hydroxyl group, and the equivalent gem-dimethyl carbons.

While ¹⁵N NMR is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable information about the electronic environment of the nitrogen atom. A hypothetical ¹⁵N NMR experiment would show a single resonance, confirming the presence of a single nitrogen environment.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| C(CH₃)₂ | ~1.14 (s, 6H) | ~28.5 | Two equivalent methyl groups on the quaternary carbon. |

| CH(CH₃)₂ | ~1.07 (d, 6H) | ~23.2 | Two equivalent methyl groups of the isopropyl moiety. |

| NCH₂ | ~2.44 (d, 1H), ~2.61 (d, 1H) | ~55.4 | Diastereotopic methylene protons adjacent to nitrogen. |

| NCH | ~2.81 (m, 1H) | ~49.3 | Methine proton of the isopropyl group. |

| COH | - | ~70.8 | Quaternary carbon bonded to the hydroxyl group. |

| NH, OH | ~2.04 (br s, 2H) | - | Exchangeable protons of the amine and alcohol groups. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a critical cross-peak between the isopropyl methine proton (~2.81 ppm) and the isopropyl methyl protons (~1.07 ppm), confirming the isopropyl group's identity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons (¹J-coupling). youtube.com An HSQC spectrum provides a direct link between the signals in the ¹H and ¹³C spectra. For instance, it would show a correlation between the methylene proton signals (~2.44/2.61 ppm) and the methylene carbon signal (~55.4 ppm). youtube.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J-coupling). wisc.edu This is crucial for connecting molecular fragments. Key HMBC correlations would include signals from the gem-dimethyl protons (~1.14 ppm) to the quaternary carbon (C-OH, ~70.8 ppm) and the methylene carbon (~55.4 ppm), definitively linking the propanol backbone.

The flexibility of the molecule's single bonds allows it to adopt various conformations in solution. NMR spectroscopy, combined with quantum mechanical calculations, can be used to study these conformational preferences. nih.govgla.ac.uk The presence of intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen can significantly influence the preferred conformation, often leading to a pseudo-cyclic arrangement. researchgate.net

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to identify protons that are close in space, even if they are not directly connected through bonds. Analyzing these through-space interactions provides evidence for specific folded or extended conformations.

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods powerful for structural confirmation. youtube.com

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the C-H stretching and skeletal C-C vibrations typically show strong signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 3100 - 3500 | O-H and N-H stretching (H-bonded) | FT-IR (Broad) |

| 2850 - 3000 | C-H stretching (alkyl) | FT-IR, Raman (Strong) |

| ~1470 | C-H bending (CH₂, CH₃) | FT-IR |

| ~1370 | C-H bending (gem-dimethyl) | FT-IR |

| ~1170 | C-O stretching | FT-IR (Strong) |

| ~1100 | C-N stretching | FT-IR |

While characteristic group frequencies provide a general assignment of spectral bands, a more precise understanding comes from a Potential Energy Distribution (PED) analysis. researchgate.net PED is a theoretical calculation, often employing Density Functional Theory (DFT), that quantifies the contribution of each internal coordinate (such as a specific bond stretch or angle bend) to a particular vibrational mode. researchgate.net

For example, a PED analysis could confirm that the band observed around 1170 cm⁻¹ is predominantly (~80%) due to the C-O stretching motion, with minor contributions from C-C stretching and C-H bending. This level of detailed analysis allows for an unambiguous assignment of nearly all observed bands in the IR and Raman spectra, providing a complete vibrational description of the molecule.

Characterization of Inter- and Intramolecular Hydrogen Bonding Networks by Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the hydrogen bonding networks within a molecule. For this compound, which possesses both a hydroxyl (-OH) and a secondary amine (-NH) group, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are anticipated.

In IR spectroscopy, the presence of hydrogen bonding is typically observed as a broadening and a shift to lower wavenumbers of the O-H and N-H stretching bands. In a non-hydrogen-bonding environment, these stretches would appear as sharp bands at higher frequencies. The extent of this broadening and shift can provide qualitative information about the strength of the hydrogen bonds.

Proton NMR (¹H NMR) spectroscopy can also provide evidence of hydrogen bonding. The chemical shifts of the hydroxyl and amine protons are highly dependent on their electronic environment, which is significantly affected by hydrogen bonding. Typically, protons involved in hydrogen bonding are deshielded and appear at a higher chemical shift (further downfield). The coupling patterns of these protons can also offer insights into the molecular conformation and the dynamics of hydrogen bond formation and breaking.

Despite the theoretical potential for such analysis, specific IR and NMR spectral data detailing the hydrogen bonding characteristics of this compound are not available in the reviewed literature.

Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. The theoretical exact mass of the protonated molecule of this compound ([C₇H₁₇NO + H]⁺) can be calculated. Experimental HRMS data would be crucial for confirming this molecular formula. However, no published HRMS data for this specific compound could be located.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Both LC-MS and GC-MS are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for assessing the purity of a sample by separating the main compound from any impurities or byproducts. They are also widely used to monitor the progress of chemical reactions by tracking the consumption of reactants and the formation of products over time. While these techniques are standard in chemical synthesis and analysis, no specific LC-MS or GC-MS studies involving this compound have been reported in the available literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

A successful single-crystal X-ray diffraction analysis of this compound would yield a detailed model of its molecular structure in the solid state. This would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles. For chiral molecules, this technique can also be used to determine the absolute configuration of the stereocenters. As of the latest review, no crystal structure for this compound has been deposited in crystallographic databases or published in scientific journals.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions, including hydrogen bonds, van der Waals forces, and other non-covalent interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal. Such an analysis would provide a deeper understanding of the forces that dictate the solid-state architecture of this compound. In the absence of a crystal structure, a Hirshfeld surface analysis cannot be performed.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from stable geometries to spectroscopic signatures and reaction pathways. For molecules like 2-Methyl-1-(propan-2-ylamino)propan-2-ol, these techniques are invaluable for elucidating its electronic landscape and predicting its chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for determining the stable conformations of flexible molecules like this compound. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima.

By employing DFT, researchers can perform geometry optimization to locate these energy minima, which correspond to the most stable three-dimensional arrangements of the atoms. This process involves calculating the forces on each atom and adjusting the geometry until a state of minimum energy is reached. Such analyses for the related compound, 2-amino-2-methyl-1-propanol (B13486) (AMP), have been used to investigate its structural and electronic properties. rsc.org For this compound, a conformational search followed by DFT optimization would reveal the preferred spatial orientations of the isopropylamino and hydroxyl groups, governed by factors like intramolecular hydrogen bonding and steric hindrance.

Table 1: Illustrative DFT-Calculated Relative Energies of Postulated Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 | Gauche, with intramolecular H-bond between OH and N | 0.00 | O-H···N |

| 2 | Anti, extended conformation | 1.52 | Minimal steric hindrance |

| 3 | Gauche, without intramolecular H-bond | 2.78 | Steric repulsion |

Note: This table is illustrative and presents hypothetical data based on typical DFT results for similar amino alcohols.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide highly accurate electronic structure information.

These high-level calculations are crucial for benchmarking results from more approximate methods and for predicting spectroscopic properties with high fidelity. For this compound, ab initio calculations could be used to precisely determine its ionization potential, electron affinity, and to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com Theoretical investigations on similar compounds, such as 2-amino-1-phenyl-1-propanol, have demonstrated the utility of these methods in analyzing vibrational spectra to understand structural properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity. wikipedia.org It posits that the most significant interactions between reacting molecules involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The LUMO, conversely, would likely be distributed across the antibonding σ* orbitals of the C-N and C-O bonds. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com This analysis helps in predicting how the molecule will interact with other chemical species and which sites are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | 2.1 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 11.6 | Energy difference; indicator of chemical stability and reactivity. |

Note: This table contains hypothetical data for illustrative purposes, based on general values for similar organic molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. rsc.org It quantifies charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are crucial for understanding hyperconjugation and intramolecular bonding. For this compound, NBO analysis could reveal the extent of electron delocalization and the nature of the intramolecular hydrogen bond between the hydroxyl and amino groups. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP surface would show a region of negative potential around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions over time.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule over time, providing insights into its conformational flexibility and dynamic behavior in different environments (e.g., in a solvent).

For this compound, an MD simulation would allow for a thorough exploration of its conformational space, revealing the relative populations of different conformers and the energy barriers for interconversion between them. This is particularly important for understanding how the molecule behaves in solution, where interactions with solvent molecules can significantly influence its preferred shape. Such simulations have been applied to similar alcohols to understand their structure and dynamics in the liquid phase. researchgate.net The results of MD simulations can provide a dynamic context to the static structures obtained from DFT calculations, offering a more complete understanding of the molecule's behavior.

Quantitative Structure-Activity Relationships (QSAR) and Computer-Aided Molecular Design (CAMD):QSAR and CAMD studies require a dataset of structurally related compounds with measured biological activities to derive a predictive model. As there is no available bioactivity data for a series of compounds related to this compound, a QSAR analysis cannot be performed.

QSAR Modeling for Structure-Reactivity Correlations in Amines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. wikipedia.org These models are built on the premise that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its activity. For the class of amines and amino alcohols, QSAR models are crucial for predicting properties like antioxidant activity, mutagenicity, and reactivity in various chemical processes. researchgate.netnih.gov

The development of a robust QSAR model involves several key steps: preparing a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, building the mathematical model using statistical methods like Multiple Linear Regression (MLR), and rigorously validating the model's predictive power. researchgate.net

Molecular descriptors used in QSAR studies for amines can be categorized into several types:

Constitutional descriptors: Related to the molecular formula and weight.

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.

Quantum-chemical descriptors: Derived from quantum mechanics calculations, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), which are relevant for predicting reactivity. nih.gov

Physicochemical properties: Such as the octanol/water partition coefficient (logP), which relates to a molecule's hydrophobicity.

For instance, a QSAR study on the antioxidant activity of di(hetero)aryl amines and amides successfully developed a model using four specific molecular descriptors to predict radical scavenging activity. researchgate.net The resulting model demonstrated excellent statistical robustness, indicating its reliability for guiding the synthesis of new compounds with enhanced antioxidant properties. researchgate.net Similarly, local QSAR models have been developed to predict the mutagenicity of primary aromatic amines by correlating it with the stability of nitrenium ions, a key reactive intermediate. nih.gov Such models are valuable tools in safety and risk assessment. nih.gov

While a specific QSAR model for this compound is not extensively documented in publicly available literature, the principles can be readily applied. By calculating its molecular descriptors and comparing them to a dataset of structurally similar amino alcohols with known reactivity, one could predict its behavior in various chemical contexts, such as its potential as a CO2 capture agent or its stability under atmospheric conditions. researchgate.net

Table 1: Representative Molecular Descriptors in QSAR Modeling for Amines

| Descriptor Category | Example Descriptor | Information Encoded | Relevance to Amines' Reactivity |

|---|---|---|---|

| Quantum Chemical | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Energy of the lowest empty orbital; relates to electron affinity. | Indicates susceptibility to nucleophilic attack; important for reactions with electrophiles like CO2. |

| Quantum Chemical | EHOMO (Energy of Highest Occupied Molecular Orbital) | Energy of the highest filled orbital; relates to ionization potential. | Reflects the ability to donate electrons; crucial for antioxidant activity and reactions with oxidants. |

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Hydrophobicity of the molecule. | Affects solubility and transport properties, influencing its behavior in different solvent systems. |

| Topological | JGI2 (Mean topological charge index of order 2) | Information about charge distribution within the molecule. | Can correlate with intermolecular interactions and binding affinities. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | A fundamental property that can influence diffusion rates and other physical characteristics. |

CAMD in the Rational Design and Selection of Novel Chemical Entities

Computer-Aided Molecular Design (CAMD) is a sophisticated "reverse engineering" approach where desired properties are specified first, and computational algorithms are then used to identify or create molecular structures that exhibit these target properties. aminer.orgdtu.dk This methodology is a cornerstone of rational design, accelerating the discovery of new chemical entities for specific applications, from pharmaceuticals to industrial solvents. youtube.comnih.gov

The CAMD process typically involves a multi-stage workflow:

Problem Definition: Clearly defining the target properties and performance criteria for the desired molecule.

Molecular Representation: Using methods like group contribution, where molecules are broken down into smaller structural fragments.

Property Prediction: Employing models (e.g., QSAR, group contribution methods) to predict the properties of virtual molecules.

Structure Generation: Systematically generating candidate molecules by combining molecular fragments.

Screening and Optimization: Evaluating the generated candidates against the target properties and using optimization algorithms to identify the most promising structures. aminer.org

In the context of amines and amino alcohols, CAMD has been particularly valuable in the search for new solvents for post-combustion CO2 capture. chemrxiv.org The goal is to design molecules with high CO2 absorption capacity, favorable reaction kinetics, low regeneration energy, and acceptable environmental profiles. CAMD allows for the vast chemical space of potential amine structures to be explored virtually, saving significant time and resources compared to purely experimental approaches. chemrxiv.orgibm.com

For a compound like this compound, which belongs to the class of sterically hindered amines, CAMD could be employed to design novel derivatives with improved performance characteristics. For example, theoretical studies have investigated the reaction mechanisms of hindered amines like 2-amino-2-methyl-1-propanol (AMP) with CO2, revealing mechanistic differences compared to unhindered amines. researchgate.net This fundamental understanding is crucial for the rational design of new amines. researchgate.net By modifying the substituent groups on the core structure of this compound, a CAMD framework could systematically evaluate how these changes affect key properties like pKa, CO2 reaction rate, and thermal stability.

Table 2: General Workflow for CAMD of Novel Amines for CO2 Capture

| Step | Description | Example Application |

|---|---|---|

| 1. Define Target Properties | Specify desired performance metrics. | High CO2 cyclic capacity, low heat of absorption, high thermal stability, low volatility. |

| 2. Select Building Blocks | Choose a library of molecular fragments (e.g., alkyl groups, functional groups). | Alkanolamine backbones, various alkyl chains, additional hydroxyl or amino groups. |

| 3. Generate Candidate Molecules | Combine building blocks according to chemical rules to create a virtual library of novel amines. | Assemble fragments to create new sterically hindered or polyamine structures. |

| 4. Predict Properties | Use property prediction models (QSAR, thermodynamic models) to estimate the performance of each candidate. | Calculate CO2 solubility, reaction enthalpy, and pKa for each generated molecule. |

| 5. Optimize and Select | Apply optimization algorithms to screen the virtual library and identify the top-performing candidates that meet all criteria. | Identify a small set of novel amine structures predicted to have superior overall performance for synthesis and experimental testing. |

Through these computational approaches, the relationship between the structure of amino alcohols and their chemical behavior can be systematically investigated, paving the way for the design of new molecules with tailored functionalities.

Reactivity, Degradation, and Derivatization Studies

Synthesis and Characterization of Functionalized Derivatives and Analogues

While general chemical principles allow for the theoretical synthesis of derivatives, specific published studies on the functionalization of 2-Methyl-1-(propan-2-ylamino)propan-2-ol are not found in the reviewed literature. The presence of both a secondary amine and a tertiary hydroxyl group provides two reactive sites for derivatization.

Modifications at the Nitrogen Center (e.g., Alkylation, Acylation)

No specific studies reporting the N-alkylation or N-acylation of this compound have been identified. Hypothetically, the secondary amine could undergo further alkylation to form a tertiary amine or be acylated to form an amide, but experimental data, reaction conditions, and product characterization are not available.

Derivatization at the Hydroxyl Group (e.g., Etherification, Esterification)

There is no published research on the etherification or esterification of the tertiary hydroxyl group in this compound. Tertiary alcohols are known to be sterically hindered, which can make these reactions challenging compared to primary or secondary alcohols. Specific catalysts and reaction conditions would need to be developed and reported to describe these transformations accurately.

Structural Elucidation of Novel Analogues

The synthesis and structural elucidation of novel analogues of this compound are not described in the current scientific literature. The creation of analogues would involve modifying the carbon skeleton or substituting the functional groups, followed by structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography. Without primary research, no data on such analogues can be presented.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

Currently, there is no available scientific literature detailing the use of 2-Methyl-1-(propan-2-ylamino)propan-2-ol as a precursor in the synthesis of complex organic molecules and fine chemicals.

No published research has been identified that describes the use of this compound as a scaffold for the construction of heterocyclic compound libraries.

Coordination Chemistry and Ligand Development

There is a lack of information in the public domain regarding the design and synthesis of metal-binding ligands that incorporate the this compound scaffold.

Consequently, due to the absence of synthesized coordination complexes, there are no documented catalytic applications of such complexes in organic transformations.

No studies have been found that investigate the stereochemical influence of this compound in metal complexation and catalysis.

Emerging Applications in Materials Science

Based on the current body of scientific literature, there is no available information regarding the application of this compound in the following areas:

No research has been published detailing the use of this compound as an initiator for polymerization reactions or as a modifier for monomers to alter polymer properties.

There is no scientific literature to support the role of this compound in directing the self-assembly of molecules into complex, ordered supramolecular structures or in the formation of nanostructures.

No studies have been found that investigate the potential of this compound in the development of specialized adsorbents or reagents for applications such as gas capture.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-1-(propan-2-ylamino)propan-2-ol, and how can reaction yields be optimized?

- Methodology : A common approach involves the nucleophilic substitution of epichlorohydrin with isopropylamine under alkaline conditions. For example, reacting epichlorohydrin with isopropylamine in the presence of NaOH (aq) at 40–60°C yields intermediates, followed by distillation and purification via recrystallization or column chromatography .

- Optimization : Yield improvements (e.g., >80%) are achieved by controlling stoichiometric ratios (1:1.2 epichlorohydrin:isopropylamine), using phase-transfer catalysts, or microwave-assisted synthesis to reduce side products like dimeric amines .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : -NMR (δ 1.2–1.4 ppm for methyl groups, δ 3.5–3.8 ppm for hydroxyl and amine protons) and -NMR (δ 70–75 ppm for C-OH) confirm functional groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:water, 60:40) resolves impurities <0.1% .

- Mass Spectrometry : ESI-MS (m/z = 146.2 [M+H]) verifies molecular weight .

Q. What are the stability considerations for long-term storage?

- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent oxidation or hygroscopic degradation. Stability studies show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral amino alcohol?

- Methodology : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to separate enantiomers. Alternatively, diastereomeric salt formation with tartaric acid derivatives enables crystallization-based resolution .

- Data Interpretation : Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD). Reported ee values >98% are achievable with iterative recrystallization .

Q. What coordination chemistry applications exist for this compound, and how do structural modifications alter metal-binding properties?

- Case Study : Cobalt(II) complexes of structurally similar 2-amino-2-methyl-1-propanol exhibit octahedral geometry, confirmed by X-ray crystallography. The hydroxyl and amine groups act as bidentate ligands, with bond lengths of Co–O (1.89 Å) and Co–N (2.01 Å) .

- Modifications : Introducing electron-withdrawing groups (e.g., –NO) on the aromatic ring (if present) increases ligand rigidity, enhancing catalytic activity in oxidation reactions .

Q. How do researchers reconcile conflicting spectroscopic data for this compound in different solvents?

- Resolution Strategy :

- Solvent-induced shifts: -NMR peaks for –OH protons appear downfield (δ 4.5–5.0 ppm) in DO due to hydrogen bonding, whereas in CDCl, they broaden or disappear .

- Cross-validate with IR spectroscopy: O–H stretches (3200–3600 cm) and N–H bends (1550–1650 cm) remain consistent across solvents .

Q. What computational methods predict the compound’s bioavailability or toxicity?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (1.2–1.5), indicating moderate lipophilicity. Toxicity risk (e.g., hepatotoxicity) is low based on ProTox-II simulations .

- Docking Studies : Molecular docking with β-adrenergic receptors (PDB ID: 2RH1) reveals binding affinity comparable to propranolol (ΔG = –8.2 kcal/mol), suggesting potential β-blocker activity .

Contradictions and Validation

- Synthetic Yield Discrepancies : Literature reports yields ranging from 65–90% for similar amino alcohols. Validate protocols by replicating conditions from (epichlorohydrin method) and cross-checking purity via HPLC .

- Spectroscopic Variability : Conflicting -NMR data in DMSO vs. CDCl are resolved by standardizing solvent systems and referencing internal standards (e.g., TMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.